5-Fluoro vs. 5-Hydroxy Benzothiophene: 2.1-Fold Potency Gain in Prostaglandin D2 Receptor Antagonism
In a head-to-head comparison of benzothiophene-3-carbonyl derivatives evaluated for prostaglandin D2 receptor antagonism, the 5-fluoro-substituted analog (BDBM50128750) demonstrated an IC50 of 0.420 nM in a [3H]-PGD-2 displacement assay using human platelet membranes, while the corresponding 5-hydroxy analog (BDBM50128768) exhibited an IC50 of 0.900 nM under identical assay conditions [1]. This 2.1-fold potency improvement is attributed to the electronic and lipophilic contribution of the fluorine substituent, which reduces hydrogen-bond donor capacity at the 5-position while maintaining favorable steric occupancy.
| Evidence Dimension | Potency (IC50) in prostaglandin D2 receptor antagonist radioligand binding assay |
|---|---|
| Target Compound Data | IC50 = 0.420 nM (5-fluoro-benzothiophene-3-carbonyl derivative, BDBM50128750) |
| Comparator Or Baseline | IC50 = 0.900 nM (5-hydroxy-benzothiophene-3-carbonyl analog, BDBM50128768) |
| Quantified Difference | 2.1-fold more potent (0.420 vs. 0.900 nM) |
| Conditions | Inhibition of [3H]-PGD-2 binding to human platelet membranes; BindingDB database. |
Why This Matters
For procurement decisions in GPCR-targeted drug discovery programs, the 2.1-fold potency advantage supports selecting the 5-fluoro variant as the preferred building block over 5-hydroxy or 5-hydrogen analogs when designing prostaglandin D2 receptor antagonists.
- [1] BindingDB. BDBM50128750 (5-Fluoro-benzo[b]thiophene-3-carbonyl derivative) affinity data: IC50 = 0.420 nM; BDBM50128768 (5-Hydroxy analog) affinity data: IC50 = 0.900 nM. Prostaglandin D2 receptor, [3H]-PGD-2 displacement assay, human platelet membranes. https://www.bindingdb.org/ View Source
